

A Comparative Guide to the Characterization of N-(4-Methoxy-2-nitrophenyl)acetamide

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Compound of Interest

Compound Name: *N*-(4-Methoxy-2-nitrophenyl)acetamide

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This guide provides a comprehensive comparison of the characterization techniques for **N-(4-Methoxy-2-nitrophenyl)acetamide**, a key intermediate in organic synthesis. The following sections detail the experimental data and protocols for the synthesis and analysis of this compound, alongside a comparison with structurally similar alternatives.

Synthesis and Structural Analysis

N-(4-Methoxy-2-nitrophenyl)acetamide can be synthesized via the acetylation of 4-methoxy-2-nitroaniline. This process yields a crystalline solid product whose structure has been extensively studied using single-crystal X-ray diffraction.

Synthesis Protocol

The synthesis of **N-(4-Methoxy-2-nitrophenyl)acetamide** is achieved through the reaction of 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid. The mixture is stirred for 18 hours at room temperature, followed by vacuum drying. The resulting residue is then purified by recrystallization from an aqueous solution to yield yellow lath-shaped single crystals. [\[1\]](#)

Crystal Structure Analysis

Single-crystal X-ray diffraction provides a detailed insight into the three-dimensional structure of **N-(4-Methoxy-2-nitrophenyl)acetamide**. The analysis reveals a non-planar molecular geometry.^[1]

Table 1: Key Crystallographic Data for **N-(4-Methoxy-2-nitrophenyl)acetamide**^[1]

Parameter	Value
Chemical Formula	C ₉ H ₁₀ N ₂ O ₄
Molecular Weight	210.19 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	14.8713(7)
b (Å)	3.9563(2)
c (Å)	17.2057(9)
β (°)	114.051(3)
Volume (Å ³)	924.42(8)
Z	4
Temperature (K)	90

The molecule exhibits significant deviation from planarity, which can be described by the torsion angles of its substituents relative to the central phenyl ring. The methoxy group is nearly coplanar, while the nitro and acetamido groups are considerably twisted out of the plane.^[1] An intramolecular N—H⋯O hydrogen bond is observed between the amide hydrogen and an oxygen atom of the nitro group.^[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of **N-(4-Methoxy-2-nitrophenyl)acetamide**. This section details the available mass spectrometry and infrared spectroscopy data. As of the latest literature search, detailed experimental ¹H and ¹³C NMR

data with assignments for this specific compound are not readily available. Therefore, predicted NMR data from reputable chemical databases will be used for a comprehensive analysis, and this will be clearly indicated.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum shows a molecular ion peak corresponding to the expected molecular weight.

Table 2: Mass Spectrometry Data for **N-(4-Methoxy-2-nitrophenyl)acetamide**

m/z	Interpretation
210	[M] ⁺ (Molecular Ion)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for **N-(4-Methoxy-2-nitrophenyl)acetamide**

Wavenumber (cm ⁻¹)	Assignment
~3300-3500	N-H Stretch (Amide)
~1660-1700	C=O Stretch (Amide I)
~1500-1550	N-O Asymmetric Stretch (Nitro)
~1300-1360	N-O Symmetric Stretch (Nitro)
~1200-1280	C-O Stretch (Aryl Ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted and should be confirmed with experimental results.

Table 4: Predicted ¹H NMR Chemical Shifts for **N-(4-Methoxy-2-nitrophenyl)acetamide**

Chemical Shift (ppm)	Multiplicity	Assignment
~8.0	d	H-3
~7.6	dd	H-5
~7.1	d	H-6
~3.9	s	-OCH ₃
~2.2	s	-C(O)CH ₃
~9.5	s (broad)	-NH

Table 5: Predicted ¹³C NMR Chemical Shifts for **N-(4-Methoxy-2-nitrophenyl)acetamide**

Chemical Shift (ppm)	Assignment
~169	C=O (Amide)
~155	C-4 (C-O)
~140	C-2 (C-NO ₂)
~132	C-1 (C-N)
~125	C-6
~118	C-5
~105	C-3
~56	-OCH ₃
~25	-C(O)CH ₃

Comparison with Alternative Compounds

A comparative analysis of **N-(4-Methoxy-2-nitrophenyl)acetamide** with its ethoxy and hydroxy analogues highlights the influence of the para-substituent on the molecular structure.

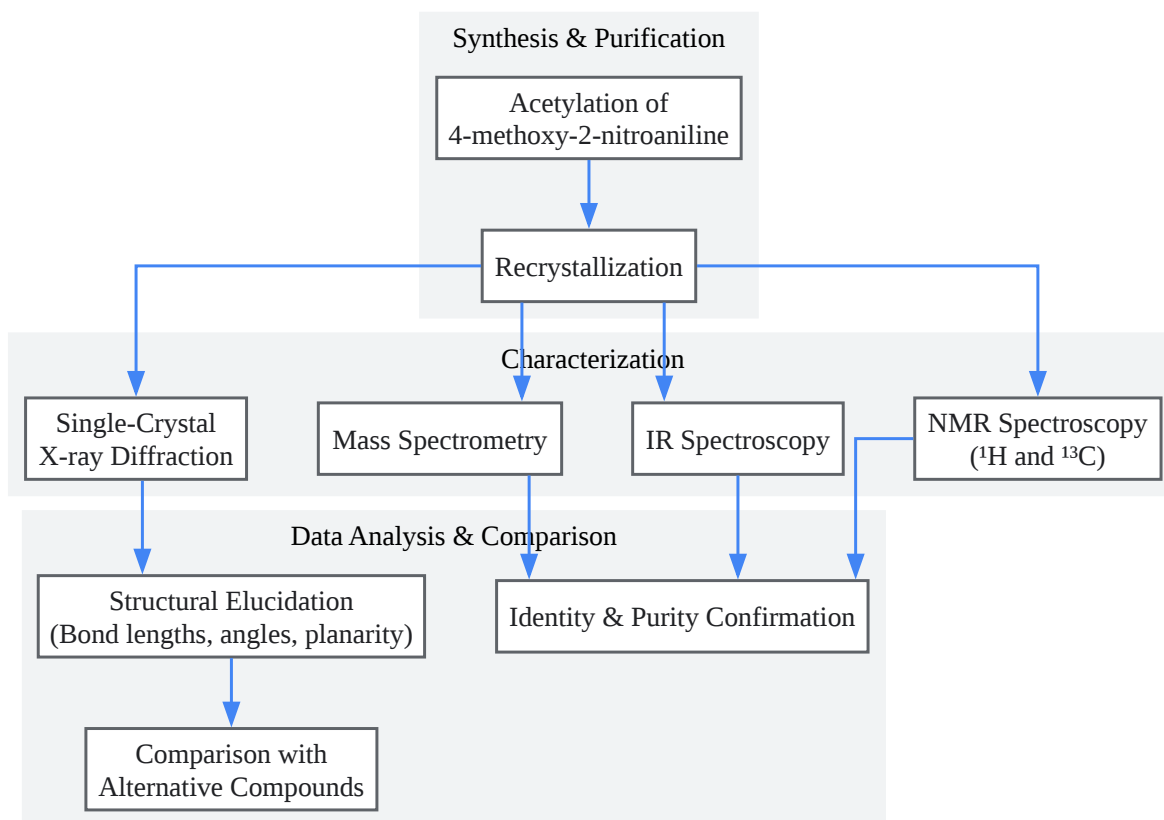
Table 6: Comparison of Torsion Angles for N-(4-Alkoxy/Hydroxy-2-nitrophenyl)acetamides

Compound	Methoxy Torsion Angle (C-C-O-C) (°)	Nitro Torsion Angle (O-N-C- C) (°)	Acetamido Torsion Angle (C-N-C-C) (°)	Reference
N-(4-Methoxy-2-nitrophenyl)acetamide	6.1(5)	-12.8(5)	25.4(5)	[1]
N-(4-Ethoxy-2-nitrophenyl)acetamide	0.56(12)	-14.94(13)	18.23(15)	[1]
N-(4-Hydroxy-2-nitrophenyl)acetamide	-	-0.79(19)	3.1(2)	[1]

The data indicates that N-(4-Hydroxy-2-nitrophenyl)acetamide is considerably more planar than its methoxy and ethoxy counterparts. This is likely due to the involvement of the hydroxyl group in intermolecular hydrogen bonding, which influences the overall crystal packing and molecular conformation.[\[1\]](#)

Experimental Workflows and Logical Relationships

The characterization of **N-(4-Methoxy-2-nitrophenyl)acetamide** follows a logical workflow, from synthesis to comprehensive analysis.



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*Experimental workflow for **N**-(4-Methoxy-2-nitrophenyl)acetamide.*

This diagram illustrates the progression from the initial synthesis and purification steps to the various analytical techniques employed for a thorough characterization of the compound. The data obtained from these techniques are then used for structural elucidation, identity confirmation, and comparative analysis.

The logical relationship between the molecular structure and its planarity as influenced by the para-substituent can be visualized as follows:



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Influence of para-substituent on molecular planarity.

This diagram highlights that the nature of the para-substituent, particularly its ability to participate in intermolecular hydrogen bonding (as seen with the -OH group), has a direct impact on the overall planarity of the molecule.

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References

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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